molecular formula C18H18N2O4S B1334884 4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid CAS No. 332390-97-3

4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid

Cat. No. B1334884
M. Wt: 358.4 g/mol
InChI Key: TUZVDXPPIAVVEF-UHFFFAOYSA-N
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Description

The compound is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The specific compound mentioned includes a 4-methoxyphenyl group, a thiophenyl group, and a butyric acid moiety, suggesting a complex structure with potential for interesting chemical properties and biological activity.

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves the reaction of hydrazine or its derivatives with various diketones or similar carbonyl-containing compounds. For instance, the synthesis of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid was achieved by reacting 4-methoxyphenylhydrazine with 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione, yielding a good product at 63% . This suggests that the synthesis of the compound might also involve similar starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using techniques such as single-crystal X-ray diffraction (XRD), which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the related compound mentioned earlier crystallizes in the monoclinic space group and has specific lattice parameters . Theoretical calculations, such as Hartree–Fock (HF) and density functional methods (B3LYP), are also used to predict the molecular geometry and vibrational frequencies, which can be compared with experimental data to validate the structure .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The presence of a carbothioic O-acid group, as seen in a related compound, can lead to the formation of intermolecular hydrogen bonds, which can be confirmed by Nuclear Overhauser Effect (NBO) analysis . The reactivity of such compounds can also be influenced by the small energy gap between the frontier molecular orbitals, which is indicative of potential nonlinear optical activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of methoxy and thiophenyl groups can influence the compound's solubility, melting point, and stability. Spectroscopic methods like FT-IR and FT-NMR are essential for characterizing these compounds and understanding their behavior under different conditions . Additionally, the presence of tautomers, which are isomers that readily interconvert, can be studied using NMR spectroscopy to gain insights into the dynamic aspects of the compound's chemistry .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Compounds related to 4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid demonstrate significant antimicrobial and antifungal activities. Patel et al. (2013) synthesized a series of pyrazolines-based thiazolidin-4-one derivatives, exhibiting notable antimicrobial efficacy against a range of bacterial and fungal pathogens (Patel, Patel, Gor, Shah, & Maninagar, 2013). Similarly, Kumar et al. (2012) reported the synthesis of pyrazoline derivatives that showed antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Anticancer and Antiviral Effects

Havrylyuk et al. (2013) conducted studies on 2-pyrazoline-substituted 4-thiazolidinones, originating from similar chemical structures, which revealed selective inhibition of leukemia cell lines and significant antiviral activity against Tacaribe TRVL 11 573 virus strain (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).

Antioxidant Activity

El‐Mekabaty (2015) synthesized heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, related to the compound of interest. Some of these compounds showed antioxidant activity nearly equal to ascorbic acid (El‐Mekabaty, 2015).

Corrosion Inhibition

Lgaz et al. (2020) explored the role of pyrazoline derivatives in enhancing mild steel's resistance to corrosion in hydrochloric acid solution. The study highlighted the physical and chemical adsorption properties of these compounds, providing insights into their potential applications in corrosion inhibition (Lgaz, Saha, Chaouiki, Bhat, Salghi, Shubhalaxmi, Banerjee, Ali, Khan, & Chung, 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. Some general precautions would likely include avoiding ingestion, inhalation, and contact with skin or eyes4567.


Future Directions

Future research on this compound could involve more detailed studies of its synthesis, properties, and potential applications. It could also involve the design and synthesis of related compounds with improved properties1.


Please note that this is a general analysis based on the classes of compounds that “4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid” belongs to. For a more accurate and detailed analysis, specific studies on this exact compound would be needed.


properties

IUPAC Name

4-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-24-13-6-4-12(5-7-13)15-11-14(16-3-2-10-25-16)19-20(15)17(21)8-9-18(22)23/h2-7,10,15H,8-9,11H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZVDXPPIAVVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387294
Record name 4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid

CAS RN

332390-97-3
Record name 4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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